1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles It features a nitrophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the condensation of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: Produces 1-(2-aminophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction of the carboxylic acid group: Produces 1-(2-nitrophenyl)-1H-pyrazole-3-methanol.
Substitution of the nitro group: Produces various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the nitro group at a different position.
1-(2-nitrophenyl)-1H-pyrazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-6-12(11-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVFGZWAGKOYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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